![molecular formula C14H28ClN3O2 B1341747 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride CAS No. 205059-39-8](/img/structure/B1341747.png)
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
Overview
Description
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands . It is also used in the development of PROTACs for targeted protein degradation .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular formula of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is C14H27N3O2 . The molecular weight is 269.38 .Scientific Research Applications
PROTAC Development
This compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Targeted Protein Degradation
It is also used in the field of targeted protein degradation . This is a process where unwanted proteins are marked for destruction by the cell’s natural protein degradation machinery .
Thalidomide-based PROTACs Development
The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . Thalidomide is a medication used to treat a number of cancers and skin conditions .
Peptide Coupling Reactions
It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This is a key step in the synthesis of many pharmaceuticals .
Reductive Amination
The compound is amenable for linker attachment via reductive amination . Reductive amination is a form of amination that involves the conversion of a carbonyl group to an amine via an intermediate imine .
Protein Degrader Library
It serves as a basic building block for making a protein degrader library . These libraries are collections of molecules designed to induce the degradation of various target proteins .
Antitumor Agents
The compound is used as a reagent in the preparation of Wee1 inhibitors, which are used as antitumor agents . Wee1 is a nuclear kinase, and its inhibition can lead to uncontrolled cell division and ultimately cell death, making it a target for cancer treatment .
Mechanism of Action
Target of Action
It is known to be a semi-flexible linker useful for protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by incorporating rigidity into the linker region of PROTACs . This interaction may impact the degradation kinetics of the target proteins .
Biochemical Pathways
The compound is involved in the protein homeostasis network, a highly regulated system responsible for maintaining the health and productivity of cells . By disrupting protein homeostasis, it can effect degradation of target proteins .
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs may impact the admet (absorption, distribution, metabolism, excretion, and toxicity) properties of protacs .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins . This can have various molecular and cellular effects depending on the specific proteins targeted .
Action Environment
The action, efficacy, and stability of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride can be influenced by various environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGSFPZGUVWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590458 | |
Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride | |
CAS RN |
205059-39-8 | |
Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205059-39-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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